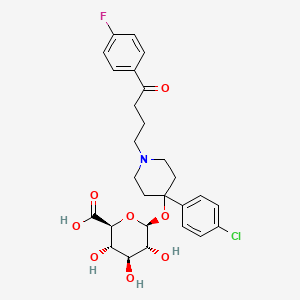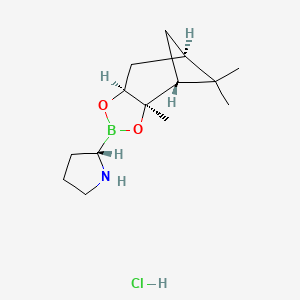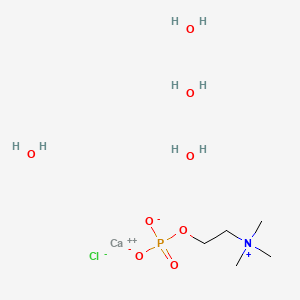
ent-Tadalafil-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tadalafil and its derivatives, including ent-Tadalafil-d3, involves multiple steps, starting from D-tryptophan. The process includes esterification, Pictet-Spengler condensation, acylation, and aminolysis-cyclization, leading to the formation of tadalafil with a total yield of up to 64% to 66.8% (Yu Xin-hong, 2008); (Yu Ying-hui, 2007). A diastereocontrol method has been used to highly selectively synthesize the key intermediate cis-β-carboline.
Molecular Structure Analysis
The stereochemistry of tadalafil's four stereoisomers, including ent-Tadalafil-d3, can be determined using vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) spectroscopy. These techniques, combined with IR and NMR spectra, aid in assigning the absolute configuration and relative stereochemistry of the enantiomeric pairs (Shi Qiu et al., 2013).
Chemical Reactions and Properties
The deuterated internal standard (IS), tadalafil-d3, plays a crucial role in the quantification of tadalafil in human plasma using LC-MS/MS methods. This allows for accurate and precise determination of tadalafil concentrations, highlighting the chemical properties of tadalafil and its deuterated forms in pharmacokinetic studies (Abhaysingh Bhadoriya et al., 2018).
Physical Properties Analysis
The amorphous form of tadalafil (TD-AM) and its crystalline polymorphs (II, III, IV) have been prepared and characterized to understand their physical properties. Among them, TD-AM demonstrated an extremely high intrinsic dissolution rate and a prolonged supersaturated state during dissolution, indicating significant physical stability and dissolution enhancement potential (Yuanfeng Wei et al., 2018).
Chemical Properties Analysis
The chemical properties of tadalafil and its analogs, including ent-Tadalafil-d3, have been explored through the synthesis of novel tadalafil analogs targeting the inhibition of the cGMP selective phosphodiesterase 5 (PDE5) isozyme. The R absolute configuration at specific positions is crucial for PDE5 inhibition, indicating the stereochemical dependence of tadalafil's chemical activity (Ashraf H Abadi et al., 2010).
Aplicaciones Científicas De Investigación
Understanding the Mechanisms and Therapeutic Potential
Pathophysiology of Male LUTS and BPH
Research has delved into the mechanisms by which PDE5 inhibitors like tadalafil may modulate symptoms associated with benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS). Studies suggest that tadalafil's action on the phosphodiesterase type 5 (PDE5) enzyme can lead to symptom relief in men with BPH, potentially by affecting smooth muscle relaxation and blood flow within the lower urinary tract and prostate (Andersson et al., 2011).
Efficacy in Treating BPH-LUTS
Clinical trials have confirmed the efficacy and safety of tadalafil in treating men with LUTS suggestive of BPH. Tadalafil has shown to significantly improve International Prostate Symptom Score (IPSS) results, highlighting its potential as a therapeutic option for managing BPH-LUTS (Porst et al., 2011).
Protection Against Myocardial Ischemia/Reperfusion Injury
Tadalafil has been investigated for its cardioprotective effects, particularly in the context of myocardial ischemia/reperfusion (I/R) injury. Through mechanisms involving PKG activation and hydrogen sulfide (H2S) signaling, tadalafil administration has been shown to limit myocardial infarction and preserve left ventricular function in experimental models, suggesting its potential utility in cardiovascular protection (Salloum et al., 2009).
Implications for Erectile Dysfunction and Cardiovascular Safety
The cardiovascular safety of tadalafil, particularly in patients with erectile dysfunction (ED) on common antihypertensive therapies, has been extensively studied. Tadalafil is generally well-tolerated, with minimal effects on blood pressure in patients receiving antihypertensive medication, underscoring its safety profile in a population at risk for cardiovascular events (Kloner et al., 2003).
Augmentation of Tumor-Specific Immunity in Cancer
Investigations into the immunomodulatory effects of tadalafil have revealed its potential to augment tumor-specific immunity in patients with head and neck squamous cell carcinoma (HNSCC). Tadalafil treatment has been associated with reduced numbers of myeloid-derived suppressor cells (MDSCs) and enhanced immune response, suggesting its therapeutic potential beyond its primary indications (Califano et al., 2015).
Endothelial Function and Cardiovascular Health
Tadalafil has also been shown to improve endothelial function in patients with conditions like benign prostatic hyperplasia (BPH). By improving measures such as brachial-ankle pulse wave velocity (baPWV) and ankle-brachial index (ABI), tadalafil may offer benefits in vascular health and endothelial function, highlighting its potential in cardiovascular disease management (Amano et al., 2018).
Safety And Hazards
When handling ent-Tadalafil-d3, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .
Propiedades
Número CAS |
1329568-92-4 |
|---|---|
Nombre del producto |
ent-Tadalafil-d3 |
Fórmula molecular |
C₂₂H₁₆D₃N₃O₄ |
Peso molecular |
392.42 |
Sinónimos |
(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; L-Tadalafil-d3; L-Tildenafil-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



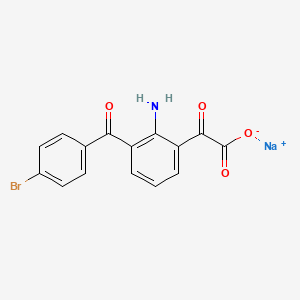
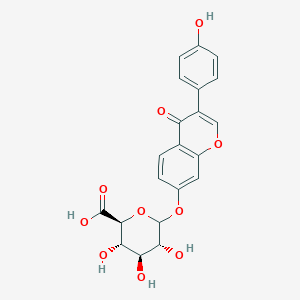
![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
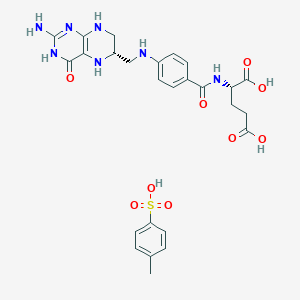
![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)
![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
